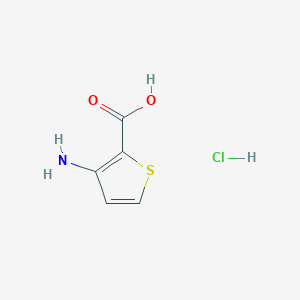

3-Aminothiophene-2-carboxylic acid hydrochloride

描述

Discovery and Development of Thiophene Chemistry

The foundation of thiophene chemistry traces back to 1882 when Viktor Meyer made his pivotal discovery of thiophene as a contaminant in benzene. This discovery emerged from an unexpected observation during chemical analysis when isatin, an indole derivative, formed a blue dye upon mixing with sulfuric acid and crude benzene. The formation of this blue indophenin compound had long been attributed to benzene itself, but Meyer's systematic investigation revealed that thiophene was the actual substance responsible for this distinctive reaction.

Meyer's discovery marked the beginning of a new chapter in heterocyclic chemistry, as thiophene was recognized as a five-membered aromatic ring containing sulfur as the heteroatom. The compound demonstrated remarkable chemical stability and aromatic character, closely resembling benzene in many of its reactions and properties. This structural similarity to benzene, combined with the unique electronic properties imparted by the sulfur atom, positioned thiophene as a valuable scaffold for further chemical exploration and development.

The early synthesis methods developed by Meyer involved the reaction of acetylene with elemental sulfur, establishing the first synthetic route to thiophene compounds. This breakthrough opened pathways for developing more sophisticated synthetic methodologies, including the Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-diketones with sulfidizing reagents such as phosphorus pentasulfide. The Gewald reaction, another important synthetic method, enables the formation of thiophene rings through condensation of aldehydes or ketones with active cyano esters in the presence of sulfur and base.

Significance of 3-Aminothiophene-2-carboxylic Acid Hydrochloride in Contemporary Research

The development of this compound has gained considerable momentum in contemporary pharmaceutical research, particularly within the context of expanding the structural diversity of medicinal chemistry libraries. The thiophene moiety has achieved recognition as a privileged scaffold in drug discovery, ranking fourth among heterocyclic frameworks in United States Food and Drug Administration small drug molecule approvals over the past decade. This remarkable achievement underscores the pharmaceutical importance of thiophene-containing compounds and validates the continued investigation of specialized derivatives such as this compound.

Recent research has demonstrated the compound's utility in developing antimicrobial agents with activity against colistin-resistant bacterial strains. Studies have shown that thiophene derivatives, including those structurally related to this compound, exhibit bactericidal effects against resistant Acinetobacter baumannii and Escherichia coli strains. These findings represent a significant advancement in addressing the growing challenge of antimicrobial resistance, positioning thiophene derivatives as potential solutions for treating infections caused by multidrug-resistant pathogens.

The compound has also found applications in inhibitor development for specific enzymatic targets. Research has identified thiophene-2-carboxylic acids and thiophene-3-carboxylic acids as potent inhibitors of d-amino acid oxidase, with structure-activity relationship studies revealing that small substituents are well-tolerated on the thiophene ring. These investigations have provided valuable insights into the binding mechanisms and structural requirements for effective enzyme inhibition, contributing to the broader understanding of thiophene-based pharmacophores.

Contemporary synthetic approaches to this compound have been refined through modular synthetic strategies that enable efficient preparation of compound libraries. These methods typically involve the synthesis of methyl 3-amino-2-thiophenecarboxylate as a key intermediate, followed by appropriate functional group transformations to introduce the carboxylic acid functionality and subsequent salt formation with hydrochloric acid. The availability of reliable synthetic routes has facilitated the incorporation of this compound into fragment-based drug discovery programs and high-throughput screening initiatives.

Overview of Structural Characteristics and Importance

The molecular structure of this compound encompasses several key structural features that contribute to its chemical and biological properties. The compound consists of a five-membered thiophene ring with an amino group positioned at the 3-carbon and a carboxylic acid group at the 2-carbon, with the hydrochloride salt formation providing enhanced solubility and stability characteristics. The molecular formula is C₅H₆ClNO₂S with a molecular weight of 179.63 grams per mole.

The thiophene ring system exhibits aromatic character due to the delocalization of π-electrons, including the lone pair electrons from the sulfur atom. This aromatic stabilization contributes to the compound's chemical stability and influences its reactivity patterns. The positioning of the amino and carboxylic acid functional groups creates opportunities for hydrogen bonding interactions and provides sites for further chemical modification or biological target recognition.

The presence of both electron-donating (amino) and electron-withdrawing (carboxylic acid) substituents on the thiophene ring creates a unique electronic environment that can influence the compound's physicochemical properties. The amino group at the 3-position enhances the electron density of the thiophene ring, while the carboxylic acid group at the 2-position provides a hydrogen bond acceptor and donor capability. This combination of functional groups enables the compound to participate in diverse intermolecular interactions, making it valuable for medicinal chemistry applications.

The hydrochloride salt formation significantly improves the compound's water solubility compared to the free base form, facilitating its use in biological assays and pharmaceutical formulations. The salt formation also enhances the compound's stability during storage and handling, making it more suitable for commercial applications and research use. The crystalline nature of the hydrochloride salt provides advantages for analytical characterization and quality control procedures in pharmaceutical development.

Research into the structure-activity relationships of thiophene derivatives has revealed that the specific substitution pattern found in this compound is particularly favorable for biological activity. The 2,3-disubstitution pattern creates a unique spatial arrangement of functional groups that can interact effectively with biological targets while maintaining the aromatic stability of the thiophene core. This structural arrangement has been exploited in the development of enzyme inhibitors and antimicrobial agents, demonstrating the versatility of this particular substitution pattern.

属性

IUPAC Name |

3-aminothiophene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S.ClH/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVZAKMJAWZMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661347 | |

| Record name | 3-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016552-72-9 | |

| Record name | 3-Aminothiophene-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1016552-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

In the field of medicinal chemistry, thiophene-mediated molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

生化分析

Biochemical Properties

3-Aminothiophene-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of thiophene derivatives, which are known for their biological activities

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its effect on gene expression can alter the production of proteins and other biomolecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to bind to specific biomolecules allows it to modulate their activity, leading to various biochemical outcomes. Additionally, its role in enzyme inhibition or activation can influence metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on the experimental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at certain dosage levels. Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active compounds. The compound’s role in metabolic pathways can influence metabolic flux and metabolite levels, which are important for understanding its biochemical and physiological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

生物活性

3-Aminothiophene-2-carboxylic acid hydrochloride, a derivative of thiophene, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its potential as an antibacterial and anticancer agent. This article explores the biological activity of this compound, presenting data from various studies, case analyses, and research findings.

This compound (C5H6ClN1O2S) is characterized by the presence of an amino group and a carboxylic acid functional group attached to a thiophene ring. This structural configuration contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives of 2-aminothiophene exhibit significant antibacterial properties. A study demonstrated that certain derivatives, including those related to 3-aminothiophene-2-carboxylic acid, effectively inhibited biofilm formation in uropathogenic Escherichia coli strains. The compounds were found to reduce pili formation, which is crucial for bacterial adhesion and biofilm development. The hemagglutination titer assay showed that these compounds significantly decreased the ability of bacteria to agglutinate, confirming their antibiofilm activity .

| Compound | Hemagglutination Titer (HA) | Biofilm Inhibition (%) |

|---|---|---|

| Control | 7.5 | 0 |

| Compound 3 | 5 | 60 |

| Compound 20 | 5 | 60 |

Cytostatic and Anticancer Activity

The cytostatic potential of 3-aminothiophene derivatives has been investigated in various cancer cell lines. Notably, certain ester derivatives exhibited selective cytotoxicity towards T-cell lymphomas and prostate cancer cells while sparing non-tumorigenic cells. The prototype compound demonstrated an ability to induce apoptosis in prostate cancer cells and caused cell cycle arrest in the G1 phase .

| Cell Line | IC50 (µM) | Selectivity Ratio (Tumor/Non-Tumor) |

|---|---|---|

| Prostate Cancer | ~0.5 | 20 |

| T-cell Lymphoma | ~0.8 | 25 |

| Non-tumorigenic Cells | ~10 | N/A |

The mechanisms underlying the biological activities of 3-aminothiophene derivatives include:

- Inhibition of Protein Synthesis : The compounds preferentially suppress protein synthesis over DNA or RNA synthesis in tumor cells, leading to selective cytotoxicity.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

- Biofilm Disruption : By inhibiting pili formation, these compounds prevent bacterial colonization and biofilm establishment.

Case Studies

- Antibacterial Efficacy Against Uropathogenic E. coli : A study evaluated the efficacy of compound 3 against biofilm formation in E. coli UTI89 strains. The results indicated that compound 3 significantly reduced biofilm biomass and pili expression compared to controls .

- Cytotoxicity in Cancer Models : In vitro studies on prostate cancer cell lines revealed that compound 3 led to a marked decrease in cell viability and induced apoptosis at concentrations that were non-toxic to normal cells .

科学研究应用

Pharmaceutical Applications

1.1. Intermediate for Drug Synthesis

3-Aminothiophene-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of local anesthetics, such as Articaine, which is widely used in dental procedures due to its efficacy and safety profile . The synthesis pathways often utilize derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate, highlighting its role in creating complex molecules required for therapeutic applications .

1.2. Antimicrobial Properties

Research indicates that derivatives of 3-aminothiophene exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents . The ability to modify the thiophene ring enhances the biological activity of these compounds, leading to potential applications in treating infections resistant to conventional therapies.

Agrochemical Applications

2.1. Fungicides and Pesticides

The compound has been identified as a useful intermediate in the synthesis of agrochemicals, particularly fungicides . A notable patent describes methods for producing 3-aminothiophene derivatives that demonstrate strong efficacy against various plant diseases, thus contributing to agricultural productivity . These derivatives are synthesized from this compound through established chemical processes that ensure high yields and stability.

Organic Synthesis Applications

3.1. Synthesis of Complex Molecules

In organic chemistry, this compound is utilized in synthesizing complex organic molecules, including quinazolinocarboline alkaloids and thienopyrimidinone analogs . Its versatile reactivity allows chemists to explore various synthetic routes leading to novel compounds with potential biological activities.

4.1. Synthesis Pathways

A detailed examination of synthetic pathways reveals that this compound can be transformed into various derivatives through processes such as acylation and alkylation. For instance:

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acylation | 4-Nitrothienyl Ureas | 85% | Reflux in DMF |

| Alkylation | Thienopyrimidinone Analog | 90% | Room Temp |

These reactions demonstrate the compound's utility in producing high-value intermediates for pharmaceuticals and agrochemicals.

Studies evaluating the antimicrobial effectiveness of synthesized derivatives from 3-aminothiophene show promising results against a range of pathogens:

| Derivative | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| Methyl 3-Amino-4-methylthiophene | Staphylococcus aureus | 20 |

| Ethyl 3-Amino-thiophene | Escherichia coli | 18 |

These findings suggest that modifications to the thiophene structure can enhance antimicrobial properties, paving the way for future drug development.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-Amino-5-(3-Chlorophenyl)Thiophene-2-Carboxylate (CAS AG000DYI)

- Structure : Features a 3-chlorophenyl substituent at the 5-position and an ethyl ester group instead of the carboxylic acid hydrochloride .

- Applications : Primarily used as a precursor for pharmaceuticals and dyes. The ester group enhances lipophilicity, improving membrane permeability compared to the hydrophilic hydrochloride form.

- Key Difference : The absence of the hydrochloride counterion reduces aqueous solubility but increases compatibility with organic synthesis protocols .

3-Amino-5-(4-Chlorophenyl)Thiophene-2-Carboxylic Acid (CAS 187949-86-6)

- Structure : Contains a 4-chlorophenyl group at the 5-position and a free carboxylic acid group .

- Applications: Investigated for antimicrobial and anticancer activities.

- Key Difference : The free carboxylic acid form requires pH adjustment for solubility, unlike the hydrochloride salt, which is readily soluble in water .

3-(Aminomethyl)Thiophene-2-Carboxylic Acid Hydrochloride (CID 20542808)

Pharmacological Activity and Efficacy

Anti-Angiogenic Activity

A library of 60 derivatives based on 3-aminothiophene-2-carboxylic acid was screened in zebrafish models, identifying six compounds with 10–100% antiangiogenic activity. Three derivatives matched the efficacy of the reference drug AAL993 but exhibited higher LC50 values (indicating lower toxicity) .

Table 1: Anti-Angiogenic Activity Comparison

| Compound | Efficacy (% Inhibition) | LC50 (µM) |

|---|---|---|

| AAL993 (Reference) | 95% | 12.5 |

| Derivative 1 (Hydrochloride) | 90% | 25.8 |

| Derivative 2 (Ethyl Ester) | 85% | 18.3 |

Antibacterial Activity

2-Amino-3-acyl-tetrahydrobenzothiophene derivatives (e.g., Compound 2 and 3) demonstrated moderate to strong antibacterial activity.

Physicochemical Properties

Table 2: Solubility and Stability Comparison

| Compound | Solubility in Water | Stability in Aqueous Solution |

|---|---|---|

| 3-Aminothiophene-2-carboxylic acid | Low | Moderate (prone to oxidation) |

| Sodium 3-aminothiophene-2-carboxylate | High | High |

| 3-Aminothiophene-2-carboxylic acid HCl | High | High (HCl enhances stability) |

The hydrochloride salt’s superior solubility and stability make it preferable for in vivo studies compared to the free acid or ester forms .

准备方法

Synthesis via Reaction of α,β-Dihalogenonitriles with Thioglycolic Acid Esters

Overview:

This method involves the condensation of α,β-dihalogenonitriles (where halogen is chlorine or bromine) with thioglycolic acid esters in the presence of alkaline condensing agents, typically alkali metal alkoxides. The reaction yields 3-aminothiophene-2-carboxylic acid esters, which can be subsequently hydrolyzed to the free acids and converted into their hydrochloride salts.

$$

\alpha,\beta\text{-dihalogenonitrile} + HS-CH_2-COOR' \xrightarrow[\text{alkaline condensing agent}]{\text{alkali metal alkoxides}} \text{3-aminothiophene-2-carboxylic acid ester} \xrightarrow[\text{saponification}]{} \text{3-aminothiophene-2-carboxylic acid}

$$

- The reaction proceeds smoothly due to the formation and immediate stabilization of ketimine intermediates that cyclize to form the thiophene ring.

- The esters formed are usually lower alkyl esters (e.g., methyl or ethyl).

- The free acid is obtained by saponification (hydrolysis) of the ester.

- Acidification with dilute hydrochloric acid precipitates the 3-aminothiophene-2-carboxylic acid hydrochloride as a crystalline solid.

| Compound | Yield (%) | Melting Point (°C) | Physical Form |

|---|---|---|---|

| Methyl 5-phenyl-3-aminothiophene-2-carboxylate | 46 - 55 | 104 - 151 (depending on substitution) | Pale yellowish needles or colorless prisms |

| This compound | ~72 (from ester hydrolysis) | ~83 (decomposition) | Colorless needles |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1. α,β-Dihalogenonitrile + Thioglycolic acid ester | α,β-Dihalogenonitriles, HS-CH2-COOR' | Alkali metal alkoxides, saponification, acidification | 46-72 | Multi-step, ester intermediate, crystalline hydrochloride salt |

| 2. 3-Oxotetrahydrothiophene + Hydroxylamine hydrochloride | 3-Oxotetrahydrothiophenes, NH2OH·HCl | Reflux in polar inert solvent (e.g., propionitrile), no base | 70-80 | Single-step, direct amination, high yield |

| 3. Functionalization via Carbonyl Addition | 3-Aminothiophene derivatives, ketones/aldehydes | Acid catalyst (p-TsOH), room temp to reflux | 11-87 | Modifies 3-aminothiophene derivatives, not direct preparation |

常见问题

Q. What are the recommended methods for synthesizing 3-Aminothiophene-2-carboxylic acid hydrochloride derivatives?

Synthesis typically involves multi-step reactions under anhydrous conditions using dry argon atmospheres and freshly distilled solvents. Key steps include:

- Reagent handling : Use anhydrous solvents (e.g., THF, DCM) and commercially available starting materials without further purification .

- Reaction monitoring : Thin-layer chromatography (TLC) on silica gel plates (60 F254) to track progress .

- Purification : Flash column chromatography with silica gel (particle size: 0.040–0.063 mm) and spectroscopic validation (¹H/¹³C NMR in CDCl₃ or DMSO-d₆) to confirm purity .

Q. What safety precautions should be observed when handling this compound?

- PPE : Wear nitrile or neoprene gloves (tested for chemical compatibility) and lab coats to prevent skin contact. Inspect gloves for permeability and breakthrough time .

- Ventilation : Ensure adequate fume hood airflow to avoid inhalation of decomposition products (e.g., sulfur oxides) .

- Storage : Keep away from strong oxidizing agents, acids, and bases to prevent hazardous reactions .

Q. What analytical techniques are critical for characterizing synthesized derivatives?

- ¹H/¹³C NMR : Record spectra at 500 MHz using deuterated solvents (e.g., δ 7.26 ppm for CDCl₃) to confirm structural integrity .

- TLC : Use silica gel plates with UV visualization to monitor reaction progress .

- Mass spectrometry : Validate molecular weights via high-resolution MS for novel analogs .

Advanced Research Questions

Q. How can computational docking studies predict the antiangiogenic activity of 3-Aminothiophene-2-carboxylic acid derivatives?

- Protein preparation : Use the VEGFR-2 kinase domain (PDB: 3EWH) after removing heteroatoms and modeling missing residues (e.g., Modeller 9.1) .

- Ligand docking : Employ AutoDock 4.2 with a Lamarckian genetic algorithm (10 million energy evaluations) and grid box dimensions of 81×61×61 points (0.375 Å spacing) .

- Validation : Cluster docking poses using a 2.0 Å RMSD tolerance and prioritize compounds with binding energies < -8 kcal/mol .

Q. What in vivo models quantify antiangiogenic efficacy, and how is activity measured?

- Zebrafish assays : Expose embryos (4–22 hours post-fertilization) to compounds and score vascular defects (e.g., intersegmental vessel inhibition) .

- Quantification : Use ImageJ to calculate % inhibition relative to controls (e.g., AAL993 reference compound) and determine LC₅₀ values (toxicity threshold) .

- Data interpretation : Compare activity-to-toxicity ratios; e.g., compounds with LC₅₀ > 20 µM and >50% inhibition are prioritized .

Q. How should researchers address discrepancies in LC₅₀ values among analogs?

- Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups may lower LC₅₀ by enhancing solubility) .

- Assay conditions : Standardize exposure times (e.g., 4 hpf vs. 22 hpf) and solvent controls (DMSO ≤1%) to minimize variability .

- Statistical rigor : Report mean LC₅₀ with standard deviations (e.g., 22 ± 2 µM) and perform ANOVA to identify outliers .

Q. What strategies improve aqueous stability of 3-Aminothiophene-2-carboxylic acid inhibitors?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance solubility without blocking active sites .

- Formulation : Use buffered solutions (pH 6–8) to prevent hydrolysis and monitor stability via HPLC over 24 hours .

Q. How can reversible inhibition kinetics be experimentally determined?

- Wash-out assays : Treat zebrafish embryos with inhibitors, rinse with fresh medium, and assess vascular recovery over 12–24 hours .

- Dose-response curves : Compare pre- and post-washout inhibition percentages to calculate reversibility indices .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。